S-(2-Chloropropionyl)-p-mercaptotoluene
Description
Foundational Principles of Thioester Reactivity in Modern Organic Synthesis
Thioesters are generally more reactive than other biologically relevant acyl groups like esters and amides, though they are less reactive than acid chlorides or anhydrides. libretexts.orglibretexts.orglumenlearning.com This heightened reactivity is central to their role as effective acyl carriers and transfer agents in a multitude of chemical transformations. libretexts.org In biological systems, this is exemplified by acetyl-CoA, a thioester that is fundamental to numerous metabolic processes, including the synthesis of fatty acids, steroids, and the citric acid cycle. wikipedia.orglibretexts.org
The enhanced reactivity of thioesters compared to carboxylic esters stems from key differences in their electronic and structural properties. fiveable.me The core of this difference lies in the interaction between the sulfur or oxygen atom and the adjacent carbonyl group.
In a carboxylic ester, the lone pair of electrons on the oxygen atom effectively delocalizes into the carbonyl group through resonance. This resonance stabilization makes the carbonyl carbon less electrophilic and strengthens the carbon-oxygen bond.
Conversely, in a thioester, the orbital overlap between the larger 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon is significantly less efficient. stackexchange.com This results in diminished resonance stabilization. Consequently, the carbonyl carbon of a thioester is more electrophilic, and the carbon-sulfur bond is weaker than the corresponding carbon-oxygen bond in an ester, making the thiolate a better leaving group. fiveable.mestackexchange.com This renders thioesters more susceptible to nucleophilic attack, a characteristic that is foundational to their utility in synthesis. nih.govnih.gov
Interactive Data Table: Comparative Properties of Esters vs. Thioesters
| Property | Carboxylic Esters (R-CO-OR') | Thioesters (R-CO-SR') | Rationale |
| Resonance Stabilization | High | Low | Less effective C=S double bond character due to poor 2p-3p orbital overlap. stackexchange.com |
| Electrophilicity of Carbonyl Carbon | Lower | Higher | Reduced electron donation from sulfur to the carbonyl group. stackexchange.com |
| Leaving Group Ability of X (OR' vs SR') | Poor (alkoxide) | Good (thiolate) | Thiols are more acidic than alcohols, making thiolates more stable and better leaving groups. rsc.org |
| Reactivity in Acyl Transfer | Lower | Higher | Combination of a more electrophilic carbonyl and a better leaving group. fiveable.menih.gov |
The carbon-sulfur (C-S) bond in thioesters is central to their function in acyl transfer reactions. Its relative weakness facilitates its cleavage upon nucleophilic attack at the carbonyl carbon. fiveable.me This process is fundamental to reactions like native chemical ligation for peptide synthesis and various transthioesterification reactions. wikipedia.orgresearchgate.net
Modern synthetic methods have also leveraged the C-S bond in transition-metal-catalyzed reactions. dicp.ac.cn These processes can activate the C-S bond, enabling cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds, a strategy that expands the synthetic utility of thioesters beyond their traditional role as simple acylating agents. dicp.ac.cnacs.org This activation is often difficult due to the stability of the bond formed between the metal catalyst and the soft sulfur atom, but successful catalytic cycles have been developed. dicp.ac.cn
Strategic Importance of Chiral Thioesters in Stereoselective Synthesis
When a thioester contains a chiral center, it becomes a valuable building block for stereoselective synthesis—the controlled formation of a specific stereoisomer. researchgate.netyoutube.com The synthesis of molecules with defined three-dimensional structures is critical in medicinal chemistry and materials science, as different stereoisomers can have vastly different biological activities or physical properties.
Chiral thioesters can be used in diastereoselective reactions, where the existing stereocenter on the thioester influences the creation of new stereocenters in a predictable manner. youtube.com Furthermore, the development of chiral catalysts, such as chiral (thio)urea derivatives and ammonium (B1175870) salts, allows for the enantioselective synthesis of thioesters from achiral precursors. researchgate.netnih.govacs.org These catalysts create a chiral environment around the reactants, guiding the reaction to favor the formation of one enantiomer over the other.
Contextualization of Alpha-Halo Thioesters within Contemporary Synthetic Challenges
Alpha-halo thioesters are a subclass of thioesters featuring a halogen atom (e.g., chlorine, bromine) on the carbon atom adjacent to the carbonyl group (the α-position). This structural feature introduces a second reactive site into the molecule, in addition to the activated thioester carbonyl. The α-halogen can act as a leaving group in nucleophilic substitution reactions, making these compounds versatile intermediates. acs.orgacs.org
These compounds are valuable precursors for synthesizing a variety of other molecules. For instance, they can be used to construct α-ketothioesters, which are important building blocks for heterocyclic compounds like oxazoles and quinoxalines. researchgate.net The dual reactivity of α-halo thioesters allows for sequential or one-pot reactions, providing efficient pathways to complex molecular targets. acs.orgacs.org
Significance of S-(2-Chloropropionyl)-p-mercaptotoluene as a Model Compound and Intermediate
This compound is a chemical compound that perfectly encapsulates the principles discussed above. Its structure features:
A reactive thioester group , primed for acyl transfer reactions.
An α-chloro substituent , providing a handle for further functionalization via nucleophilic substitution.
A chiral center at the α-carbon, making it a useful precursor for stereoselective synthesis.
This compound is typically synthesized through the reaction of 4-methylbenzenethiol (B89573) (also known as p-mercaptotoluene) with 2-chloropropionyl chloride. nih.gov Its combination of functional groups makes it a strategic intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. It serves as a model for studying the reactivity of multifunctional thioesters and as a practical starting material for building molecules that require its specific structural motifs.
Properties
IUPAC Name |
S-(4-methylphenyl) 2-chloropropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIEIFBYLSJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Chloropropionyl P Mercaptotoluene and Analogous Structures
Conventional Chemical Synthesis Approaches
Conventional methods remain the bedrock for the synthesis of thioesters, prized for their reliability and scalability. These approaches typically involve the direct coupling of thiol and carboxylic acid derivatives.
The most common and straightforward method for synthesizing S-(2-Chloropropionyl)-p-mercaptotoluene is the direct acylation of a thiol with an acid chloride. wikipedia.orgchemistrysteps.com This nucleophilic acyl substitution reaction involves the attack of the sulfur atom of p-mercaptotoluene on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives, facilitating this transformation readily. chemistrysteps.comyoutube.com A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. chemistrysteps.com
The general reaction is as follows: p-Mercaptotoluene + 2-Chloropropionyl chloride → this compound + HCl
The efficiency and yield of the thioesterification reaction are highly dependent on several parameters. Optimization involves a careful selection of solvents, temperature, and catalysts to maximize product formation and minimize impurities. For instance, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent the hydrolysis of the highly reactive acid chloride. The reaction is often conducted at low temperatures (e.g., 0 °C) to control its exothermic nature and reduce the rate of potential side reactions.
Table 1: Influence of Reaction Parameters on Thioester Formation
| Parameter | Effect on Reaction | Optimized Condition | Rationale |
|---|---|---|---|
| Solvent | Influences solubility and reactivity. | Aprotic solvents (e.g., THF, DCM). | Prevents hydrolysis of the acyl chloride reactant. chemistrysteps.com |
| Temperature | Affects reaction rate and side reactions. | Low temperature (0 °C to room temp). | Controls exothermicity and minimizes degradation. |
| Base | Neutralizes HCl byproduct. | Tertiary amines (e.g., Pyridine, TEA). | Scavenges acid to drive equilibrium towards the product. chemistrysteps.com |
| Catalyst | Can accelerate the reaction. | Lewis acids (e.g., ZnO) or DMAP. | Increases the electrophilicity of the acyl chloride. organic-chemistry.orgresearchgate.net |
| Reactant Purity | Impurities can lead to side products. | High purity reactants. | Minimizes competing reactions and simplifies purification. |
Several side reactions can occur during the direct acylation of thiols, potentially lowering the yield and complicating the purification of the desired thioester.
One primary side reaction is the oxidation of the thiol starting material (p-mercaptotoluene) to form a disulfide (di-p-tolyl disulfide). This can be mitigated by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Another significant issue is the hydrolysis of the acid chloride (2-chloropropionyl chloride) by any trace amounts of water, which would form the corresponding carboxylic acid. chemistrysteps.com Ensuring the use of anhydrous solvents and reagents is crucial to prevent this.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| Disulfide Formation | Two thiol molecules oxidize to form a disulfide bond. | Conduct reaction under an inert atmosphere (N₂ or Ar). |
| Acid Chloride Hydrolysis | 2-Chloropropionyl chloride reacts with water to form 2-chloropropionic acid. | Use anhydrous solvents and reagents; maintain an inert atmosphere. chemistrysteps.com |
| Reaction with Base | The base (e.g., pyridine) can act as a nucleophile, competing with the thiol. | Use a non-nucleophilic base (e.g., proton sponge) or slow addition of the acyl chloride. |
Beyond direct acylation, a variety of advanced methodologies have been developed for the formation of carbon-sulfur bonds, which can be applied to the synthesis of thioesters and their analogs. acs.org These methods often offer milder reaction conditions, broader functional group tolerance, or novel reactivity patterns.
Recent progress includes metal-catalyzed cross-coupling reactions, which can form C-S bonds by coupling thiols with aryl or vinyl halides. acs.org Photocatalytic methods have also emerged, utilizing visible light to mediate the coupling of carboxylic acids with disulfides to generate thioesters. organic-chemistry.org Other innovative approaches involve the use of N-thiohydroxy succinimide esters (NTSEs) which can act as versatile acylthio surrogates for thioester synthesis. organic-chemistry.org Furthermore, organocatalytic reactions, such as the sulfa-Michael addition, provide a powerful tool for C-S bond formation by adding sulfur nucleophiles to unsaturated systems. acs.org
Table 3: Comparison of Conventional vs. Advanced Thioester Synthesis
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Acylation | Nucleophilic substitution between a thiol and an acyl chloride. wikipedia.org | High reactivity, straightforward, well-established. | Requires sensitive acyl chlorides, can have harsh byproducts (HCl). |
| Metal-Catalyzed Coupling | Transition metal (e.g., Cu, Pd) catalyzed reaction of a thiol with an electrophile. acs.org | High functional group tolerance, can form C(sp²)-S bonds. | Catalyst cost and toxicity, may require ligands. |
| Photocatalysis | Light-mediated reaction, often involving radical intermediates. organic-chemistry.org | Mild conditions, novel reactivity. | Requires specialized equipment, mechanism can be complex. |
| Organocatalysis | Use of small organic molecules to catalyze the reaction. acs.org | Metal-free, often stereoselective. | Catalyst loading can be high, may have limited substrate scope. |
The synthesis of alpha-halo thioesters like this compound introduces a stereocenter at the alpha-carbon (the carbon atom adjacent to the carbonyl group). The development of stereoselective pathways to control the configuration of this center is of significant interest. One approach involves the use of chiral starting materials. For example, optically active 2-chloropropionyl chloride, which can be synthesized from L-lactic acid, can be used to produce the corresponding enantiomer of the final thioester. google.com
Another strategy involves the stereoselective halogenation of a pre-formed chiral thioester. Intermediates such as alpha-halo boronic esters have been explored for stereodirected synthesis, offering a potential route to control the introduction of the halogen atom with high fidelity. acs.org
Chiral catalysis represents a more sophisticated approach to achieving enantioselectivity in the synthesis of alpha-halo thioesters. This involves using a small amount of a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. Chiral, non-racemic thioethers have themselves been shown to be useful as ligands and catalysts in asymmetric synthesis. rsc.orgrsc.org
In the context of forming alpha-halo thioesters, a chiral catalyst could be a metal complex with a chiral ligand or a metal-free organocatalyst. semanticscholar.orgresearchgate.net For example, a chiral Lewis acid could coordinate to the acylating agent, creating a chiral environment that directs the nucleophilic attack of the thiol to one face of the molecule. Alternatively, organocatalytic approaches, such as those employing chiral amines or phosphines, can be used to facilitate asymmetric transformations involving thioesters. semanticscholar.org The sulfur atom of a thioether can become a stereogenic center upon coordination to a metal, which can create a unique asymmetric environment for catalysis. researchgate.net
Table 4: Approaches in Chiral Catalysis for Asymmetric Synthesis
| Catalytic System | Mechanism of Action | Potential Application to Alpha-Halo Thioesters |
|---|---|---|
| Chiral Lewis Acid Catalysis | Coordination to the carbonyl oxygen, creating a chiral pocket. | Asymmetric acylation of a thiol with a prochiral acylating agent. |
| Chiral Thioether Ligands | Coordination to a transition metal to form an asymmetric catalyst. rsc.orgresearchgate.net | Enantioselective C-C or C-X bond formation adjacent to the thioester. |
| Iminium Catalysis | Formation of a chiral iminium ion intermediate with an unsaturated thioester. semanticscholar.org | Asymmetric conjugate addition of a halide source to an α,β-unsaturated thioester. |
| Chiral Sulfur Ylides | Act as nucleophilic organocatalysts for asymmetric ring-forming reactions. rsc.orgscilit.com | Could be adapted for asymmetric α-functionalization of thioesters. |
Development of Stereoselective Chemical Pathways for Alpha-Halo Thioesters
Mechanochemical Activation for Enhanced Stereoselectivity
Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force, has emerged as a powerful and environmentally benign alternative to conventional solution-phase chemistry. researchgate.net By eliminating the need for bulk solvents, mechanochemistry can lead to reduced waste, shorter reaction times, and access to novel reaction pathways. researchgate.net In the context of synthesizing chiral thioesters like this compound, mechanochemical activation presents an intriguing possibility for controlling stereochemistry.
While direct studies on the mechanochemical synthesis of this compound are not extensively reported, the principles can be extrapolated from related transformations. For instance, the mechanochemical synthesis of amides and dipeptides has demonstrated that solid-state reactions can proceed with high efficiency. A key challenge in adapting these methods to chiral thioesters is achieving high stereoselectivity. The crystalline state of the reactants can play a crucial role in dictating the stereochemical outcome of a reaction. By carefully selecting milling conditions such as frequency, time, and the type of milling media, it may be possible to influence the solid-state packing of reactants, thereby favoring the formation of one stereoisomer over another. This approach could potentially minimize racemization, a common side reaction in solution-phase synthesis of chiral compounds.
The application of mechanochemistry to organosulfur compound synthesis is a growing area of research. acs.org These solvent-free methods offer a green chemistry approach to forming carbon-sulfur bonds. researchgate.netacs.org The development of stereoselective mechanochemical methods for the synthesis of chiral thioesters would represent a significant advancement, offering a more sustainable and potentially more selective route to these valuable molecules.
Chemoenzymatic and Biocatalytic Strategies for Thioester Synthesis
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of thioesters. mdpi.com Enzymes can operate under mild reaction conditions, often with high enantio- and regioselectivity, making them ideal catalysts for the synthesis of complex chiral molecules like this compound.
Enzyme-Catalyzed Thioesterification and Transesterification Reactions
Enzymes, particularly lipases, have been extensively utilized for the synthesis of thioesters through both thioesterification (reaction of a carboxylic acid and a thiol) and transesterification (reaction of an ester and a thiol). mdpi.comresearchgate.net Lipase-catalyzed synthesis of thioesters can be performed in organic solvents or under solvent-free conditions, often with high yields. researchgate.net
A study on the lipase-catalyzed transesterification between thiols and vinyl esters demonstrated the high efficiency of Lipase TL IM from Thermomyces lanuginosus. mdpi.com The reaction, performed in a continuous-flow microreactor, achieved a maximum conversion of 96% under optimized conditions. mdpi.com This methodology highlights the advantages of using immobilized enzymes in continuous-flow systems, which can lead to reduced reaction times, improved safety, and increased process efficiency. mdpi.com
| Parameter | Optimal Condition | Reference |
| Enzyme | Lipase TL IM from Thermomyces lanuginosus | mdpi.com |
| Substrate Molar Ratio (thiol:vinyl ester) | 1:2 | mdpi.com |
| Temperature | 50 °C | mdpi.com |
| Reaction Time (in microreactor) | 30 min | mdpi.com |
| Conversion | 96% | mdpi.com |
| Data from a study on lipase-catalyzed transesterification for thioester synthesis. |
Stereodivergent and Enantioselective Biocatalytic Routes
The synthesis of enantiomerically pure chiral thioesters is of paramount importance for their application in the pharmaceutical industry. Biocatalysis offers powerful tools for achieving high enantioselectivity through methods such as kinetic resolution and asymmetric synthesis. nih.govwikipedia.org
Nitrilases have been shown to be effective biocatalysts for the enantioselective synthesis of α-thiocarboxylic acids via dynamic kinetic resolution (DKR) of racemic α-thionitriles. nih.gov In one study, a panel of nitrilases was screened, and two enzymes, Nit27 and Nit34, were found to catalyze the DKR with high conversions and excellent enantiomeric excess (ee). nih.gov A key advantage of this system is that the ammonia produced in situ facilitates the racemization of the nitrile, obviating the need for an external base. nih.gov This approach provides a mild and efficient route to enantioenriched α-thiocarboxylic acids, which are precursors to chiral thioesters.
| Nitrile Substrate | Nitrilase | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Phenylpropanenitrile | Nit27 | >99 | 98 |
| 2-(4-Methoxyphenyl)propanenitrile | Nit27 | >99 | 97 |
| 2-(Naphthalen-2-yl)propanenitrile | Nit34 | >99 | 98 |
| 2-(Thiophen-2-yl)propanenitrile | Nit34 | 95 | 96 |
| Selected data from the dynamic kinetic resolution of α-thionitriles using nitrilases. nih.gov |
Furthermore, alcohol dehydrogenases (ADHs) have been employed for the enantioselective reduction of ketoesters, which can then be converted to chiral thioesters. nih.gov The availability of both (R)- and (S)-specific ADHs allows for a stereodivergent approach, providing access to either enantiomer of a target molecule. nih.gov
Integration into Multi-Enzyme Cascade Systems for Complex Thioester Architectures
In the context of thioester synthesis, a broad-spectrum acyl-S-CoA synthetase, the adenylation (A-) domain of a carboxylic acid reductase (CAR), has been used to generate acyl-S-CoA intermediates from a wide range of carboxylic acids. researchgate.netchemrxiv.orgchemrxiv.org These thioesters can then be utilized by other enzymes in a cascade. For example, the CAR A-domain can be combined with an acyltransferase to synthesize a variety of amides. researchgate.netchemrxiv.orgchemrxiv.org A significant advantage of this system is the in situ recycling of Coenzyme A (CoA-SH), which can be used in sub-stoichiometric amounts. researchgate.netchemrxiv.orgchemrxiv.org
This platform for thioester-dependent cell-free synthesis has been applied to the acylation of a histone peptide with various carboxylic acids by employing a lysine acetyltransferase. researchgate.netchemrxiv.orgchemrxiv.org The ability to integrate thioester synthesis with subsequent enzymatic transformations opens up possibilities for the construction of complex thioester architectures and their derivatives in a highly controlled and efficient manner. Such systems are poised to play an increasingly important role in the sustainable synthesis of valuable chemicals. researchgate.net
Mechanistic and Computational Investigations of S 2 Chloropropionyl P Mercaptotoluene Reactions
Elucidation of Reaction Mechanisms in Thioester Formation and Transformation
The reactivity of thioesters, such as S-(2-Chloropropionyl)-p-mercaptotoluene, is central to various chemical and biological processes. Their reactions are characterized by transformations at the carbonyl group, primarily through nucleophilic acyl substitution.
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including thioesters. masterorganicchemistry.comyoutube.com The reaction involving this compound proceeds via a well-established two-step mechanism: nucleophilic addition followed by elimination.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester. This leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. masterorganicchemistry.comgonzaga.edu
Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This process is accompanied by the departure of the leaving group. In the case of this compound, the leaving group is the p-toluenethiolate anion, which is a relatively good leaving group due to the stability of the resulting thiolate.

Figure 1: General mechanism of nucleophilic acyl substitution on this compound.
The reactivity of the thioester is influenced by the nature of the nucleophile and the stability of the leaving group. Thioesters are generally more reactive than their corresponding oxygen esters due to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate.
The kinetics of nucleophilic acyl substitution reactions of thioesters are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reactants and conditions.
Thermodynamically, the hydrolysis of thioesters is a highly exergonic process, with a standard free energy change (ΔG°′) that is comparable to or even more negative than that of ATP hydrolysis. gonzaga.edumdpi.com This high acyl group transfer potential makes thioesters important intermediates in biochemical pathways. gonzaga.edunih.gov For example, the hydrolysis of acetyl CoA, a common biological thioester, has a ΔG°′ of approximately -31.4 kJ/mol (-7.5 kcal/mol). gonzaga.edu
| Reaction Type | Reactant | Product | Approximate ΔG°′ (kJ/mol) | Approximate Activation Energy (kJ/mol) |
| Hydrolysis | Generic Thioester + H₂O | Carboxylic Acid + Thiol | -25 to -35 | 45 to 70 |
| Aminolysis | Generic Thioester + Amine | Amide + Thiol | Varies | Varies |
| Thiol-Thioester Exchange | Generic Thioester + Thiol' | New Thioester + Thiol | Near Zero | 30 to 60 |
This table presents typical thermodynamic and kinetic data for common thioester reactions, providing a comparative framework for understanding the reactivity of this compound.
Application of Advanced Computational Chemistry Methodologies
Computational chemistry provides powerful tools for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions at a molecular level. These methods are particularly useful for studying transient species like transition states, which are difficult to observe experimentally.
Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and energetics of molecules and reaction pathways. mdpi.comresearchgate.netmdpi.com DFT calculations can provide accurate predictions of molecular geometries, reaction energies, and activation barriers.
A variety of DFT functionals, such as B3LYP, M06-2X, and ωB97X-D, are employed to model chemical reactions, each with its strengths for specific types of systems and interactions. acs.orgnih.govnih.gov These calculations are typically performed with a basis set, such as 6-31G(d,p) or cc-pVQZ, which describes the atomic orbitals of the system. nih.govmdpi.com
A key application of DFT in studying reaction mechanisms is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics.
The reaction coordinate represents the pathway of minimum energy connecting reactants and products through the transition state. DFT calculations can be used to map out this pathway, providing a detailed picture of the geometric and electronic changes that occur during the reaction.
| Computational Parameter | Description | Typical DFT Functional | Typical Basis Set |
| Geometry Optimization | Finding the lowest energy structure of reactants, products, and transition states. | B3LYP, M06-2X | 6-31G(d,p) |
| Frequency Calculation | Characterizing stationary points as minima (reactants, products) or saddle points (transition states). | B3LYP, ωB97X-D | 6-311++G(d,p) |
| Reaction Energy | The difference in energy between products and reactants. | M06-2X, CCSD(T) | cc-pVTZ |
| Activation Energy | The energy difference between the transition state and the reactants. | ωB97X-D, B3LYP | cc-pVTZ |
This table outlines common computational parameters and methods used in DFT studies of reaction mechanisms.
DFT calculations can be used to predict the reactivity of this compound towards a variety of nucleophiles by calculating the activation energies for each reaction. A lower activation energy implies a faster reaction rate.
Furthermore, DFT can be used to predict the selectivity of reactions where multiple products are possible. By comparing the activation energies of the different reaction pathways, the most favorable pathway and, therefore, the major product can be predicted. acs.org For instance, in reactions with ambident nucleophiles, DFT can help determine whether the reaction will occur at one nucleophilic center over another.
Stereochemical Mechanistic PathwaysThis section would have provided a detailed analysis of the three-dimensional course of reactions involving the target molecule.
Elucidation of Chair-like vs. Boat-like Transition States in CyclizationsFor reactions involving the formation of a ring, the geometry of the transition state is a determining factor for the structure of the product. This subsection was intended to explore the energetic preference for different transition state conformations in cyclization reactions of this compound.
While the outlined topics represent a rigorous and contemporary approach to chemical research, their application to this compound has not been documented in accessible scientific databases. The principles of molecular dynamics, quantum chemistry, and stereochemical analysis are well-established, but without specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Future computational and experimental research on this compound is necessary to provide the data required to address the detailed points of the proposed article.
Reactivity Profiles and Transformative Potential of S 2 Chloropropionyl P Mercaptotoluene
Reactions Involving the Thioester Carbonyl Group
The thioester functional group is a pivotal reactive site within the molecule. Thioesters are generally more reactive than their ester counterparts towards nucleophilic attack, a property attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to an alkoxide anion (RO⁻) and the less effective resonance stabilization between the carbonyl group and the larger 3p orbitals of sulfur. youtube.comlibretexts.org
The primary reaction pathway at the thioester carbonyl is nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub This process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the p-tolylthiolate leaving group to yield a new carbonyl compound. pressbooks.pubyoutube.com
Common nucleophilic substitution reactions include:
Hydrolysis: In the presence of water, particularly under acid or base catalysis, S-(2-Chloropropionyl)-p-mercaptotoluene can be hydrolyzed to yield 2-chloropropionic acid and p-mercaptotoluene. nih.govwikipedia.orgpearson.comlibretexts.org While more reactive than esters, thioesters can often persist in neutral aqueous conditions for significant periods. nih.gov
Aminolysis: The reaction with amines is particularly efficient, producing N-substituted 2-chloropropionamides. researchgate.net This transformation is thermodynamically favorable and is a common method for forming amide bonds from thioester precursors. youtube.com
Alcoholysis/Transesterification: Reaction with alcohols, typically under basic or acidic conditions, can convert the thioester into the corresponding ester, releasing p-mercaptotoluene. wikipedia.org
These reactions are summarized in the table below.
| Nucleophile | Reagent Example | Product Class |
| Water | H₂O (with acid or base catalyst) | Carboxylic Acid |
| Amine | R-NH₂ (e.g., Benzylamine) | Amide |
| Alcohol | R-OH (e.g., Ethanol) | Ester |
The thioester group can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. This selectivity offers significant synthetic utility.
Reduction to Aldehydes: The Fukuyama reduction is a highly effective method for the partial reduction of thioesters to aldehydes. wikipedia.org This reaction typically uses a triethylsilane (Et₃SiH) as the hydride source and a palladium catalyst (e.g., Pd/C). organic-chemistry.orgmissouri.eduacs.org The mild conditions of the Fukuyama reduction tolerate a wide variety of functional groups. missouri.edu
Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the thioester directly to the corresponding primary alcohol, 2-chloro-1-propanol. harvard.edu Milder reagents like sodium borohydride (B1222165) have also been shown to be effective in reducing thioesters to alcohols, sometimes offering better chemoselectivity over other reducible groups like esters or nitriles. tandfonline.com Catalytic hydrogenation using specific catalysts, such as ruthenium-acridine complexes, can also achieve this transformation under H₂ pressure, yielding the alcohol and the corresponding thiol. nih.gov
The following table outlines these selective reduction pathways.
| Target Functional Group | Reagent(s) | Common Named Reaction |
| Aldehyde | Et₃SiH, Pd/C | Fukuyama Reduction |
| Alcohol | LiAlH₄ | Hydride Reduction |
| Alcohol | NaBH₄ | Hydride Reduction |
| Alcohol | H₂, Ru-catalyst | Catalytic Hydrogenation |
Reactivity at the Alpha-Carbon and Alpha-Halo Moiety
The presence of both a carbonyl group and a chlorine atom on the adjacent (alpha) carbon creates a second, distinct reactive center within this compound.
The proton on the α-carbon is acidic due to the electron-withdrawing effects of both the adjacent thioester carbonyl and the chlorine atom. pitt.eduyoutube.com Treatment with a suitable base can deprotonate this position to form an enolate. This enolate is a potent carbon nucleophile and can be used in various carbon-carbon bond-forming reactions. masterorganicchemistry.com
The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the enolate (the kinetic enolate) cleanly at low temperatures, preventing self-condensation or attack at the carbonyl group. pitt.edu Once formed, the enolate can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction to introduce new substituents at the α-position.
The enolate derived from this compound is a key intermediate for directed aldol (B89426) reactions. libretexts.orgorganicreactions.org In a directed aldol reaction, a specific enolate is pre-formed and then reacted with an aldehyde or ketone electrophile to form a β-hydroxy thioester derivative. Research has demonstrated that α-chloro thioesters can undergo direct, kinetically controlled aldol additions with aldehydes in the presence of reagents like magnesium bromide etherate (MgBr₂·OEt₂) and a hindered base. researchgate.net This "soft enolization" approach allows for the formation of α-chloro-β-hydroxy thioesters with good diastereoselectivity. researchgate.net
Furthermore, this enolate can act as a nucleophile in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction involves the addition of the enolate to the β-carbon of the unsaturated system, forming a new carbon-carbon bond and generating a new enolate, which is subsequently protonated. masterorganicchemistry.comnih.gov
| Reaction Type | Electrophile Example | Product Structure |
| α-Alkylation | Methyl Iodide (CH₃I) | α-Alkylated Thioester |
| Directed Aldol Addition | Benzaldehyde (PhCHO) | α-Chloro-β-hydroxy Thioester |
| Conjugate (Michael) Addition | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound |
The α-carbon in this compound is highly activated towards nucleophilic substitution (SN2) reactions. youtube.com The electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon and stabilizes the transition state of the SN2 reaction. youtube.comstackexchange.comnih.gov This effect makes the chlorine atom an excellent leaving group, and α-haloketones are known to be much more reactive than their corresponding alkyl halide counterparts in SN2 displacements. nih.gov
A wide variety of nucleophiles can displace the chloride, leading to a range of functionalized products. For example, reaction with sodium azide (B81097) (NaN₃) can yield an α-azido thioester, while reaction with thiolates (R'S⁻) can produce α-thio-substituted thioesters. nih.gov This reactivity provides a powerful tool for introducing diverse functionalities at the α-position of the propionyl scaffold. The reaction proceeds via a concerted, bimolecular mechanism, resulting in the inversion of stereochemistry if the α-carbon is chiral. libretexts.org
Radical-Mediated Processes and Rearrangements Involving α-Halo Thioesters
The α-halo thioester moiety, characteristic of this compound, is a key precursor for the generation of carbon-centered radicals. The abstraction of the halogen atom (in this case, chlorine) by a radical initiator, such as a tributyltin radical generated from tributyltin hydride (n-Bu3SnH) and an initiator like azobisisobutyronitrile (AIBN), leads to the formation of a radical at the α-carbon position. mdpi.comresearchgate.netuchicago.edulibretexts.org
Once formed, this α-acylthio radical intermediate can participate in a variety of transformations. Research into α-bromo thioesters has shown that these intermediates can undergo fragmentation and rearrangement processes. mdpi.comresearchgate.net For instance, a proposed mechanism for the rearrangement of an α-bromo thioester involves the initial reduction of the thioester to an aluminium thioacetal, followed by bromine abstraction to generate a carbon-centered radical. mdpi.comresearchgate.net This radical can then undergo fragmentation and a subsequent thiol-ene addition step, leading to a rearranged alcohol product after work-up. mdpi.com
The general pathway for radical generation from α-halo thioesters can be summarized as follows:
Table 1: General Scheme for Radical Formation and Subsequent Reaction
| Step | Process | Description |
|---|---|---|
| 1. Initiation | Radical Initiator Generation | A reagent like AIBN is heated to produce initial radicals. uchicago.edu |
| 2. Halogen Abstraction | Chain Propagation | The initiator radical (or a propagating radical like n-Bu3Sn•) abstracts the chlorine atom from the α-position of the thioester, forming a stable tin-halogen bond and a carbon-centered radical. libretexts.org |
| 3. Reaction of Radical | C-C Bond Formation / Rearrangement | The newly formed α-acylthio radical can add to an alkene (inter- or intramolecularly) or undergo rearrangement. mdpi.comlibretexts.org |
| 4. Termination | Chain Termination | Two radical species combine to terminate the chain reaction. |
Studies have also explored the addition of nucleophilic α-amino radicals to thioesters. tdl.org This process involves the attack of the radical on the electrophilic carbonyl carbon of the thioester, forming a high-energy alkoxy radical intermediate which then rapidly eliminates a thiyl radical to form a new C-C bond. tdl.org
Cyclization Reactions and Heterocycle Formation
The thioester functionality is instrumental in the construction of cyclic and heterocyclic frameworks. This compound, as an α-halo thioester, can serve as a building block for such transformations through various cyclization strategies.
Intramolecular reactions that leverage the thioester group offer efficient pathways to complex cyclic molecules. Palladium-catalyzed cascade reactions, for example, demonstrate the utility of thioesters in synthesizing derivatives of chromane, indoline, and oxindole. thieme-connect.com In these processes, an aryl palladium intermediate, formed by oxidative addition, undergoes an alkene insertion. The resulting alkyl palladium intermediate can then react with a thioester in a thiocarbonylation step to yield the final cyclic product containing a chiral quaternary carbon. thieme-connect.com The use of thioesters in these cascades can significantly reduce reaction times compared to other thiol sources. thieme-connect.com
Another powerful strategy is the biosynthesis-inspired intramolecular oxa-conjugate cyclization (IOCC) of α,β-unsaturated thioesters. acs.orgacs.org While not directly applicable to this compound without prior modification, this methodology highlights the potential of the thioester group to mediate cyclizations. Under Brønsted acid catalysis, these substrates can form 2,6-cis-substituted tetrahydropyran (B127337) derivatives with high diastereoselectivity. acs.orgacs.org
Thiolactones and other sulfur-containing heterocycles are significant targets in organic synthesis due to their presence in bioactive natural products. mdpi.comresearchgate.net α-Halo thioesters are direct precursors for thiolactone synthesis via radical-mediated C-C bond-forming reactions. mdpi.comresearchgate.net
Specifically, the radical cyclization of allylic α-bromo thioesters can furnish thiolactones, albeit sometimes in modest yields. mdpi.com The mechanism typically involves a 5-exo-trig radical cyclization, where the initially formed α-acylthio radical adds to an intramolecular alkene. mdpi.comresearchgate.net
Table 2: Radical Cyclization for Thiolactone Synthesis
| Precursor Type | Reaction Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Allylic α-bromo thioester | n-Bu3SnH, AIBN, heat | γ-Thiolactone | 5-exo-trig radical cyclization | mdpi.comresearchgate.net |
More recent advancements include organophotoredox-catalyzed methods. For instance, the visible-light-induced trifluoromethylative cyclization of alkenoic thioesters allows for the synthesis of CF3-substituted sulfur heterocycles with high diastereoselectivity. chemrxiv.org This metal-free approach proceeds through an oxidative quenching pathway, demonstrating the expanding utility of thioesters in photoredox catalysis for constructing fluorinated sulfur heterocycles. chemrxiv.org The direct synthesis of thioesters and thiolactones from commodity chemicals like aldehydes, alkenes, and elemental sulfur has also been achieved via photocatalyzed hydrogen atom transfer, highlighting a carbonyl thiyl radical-based strategy. nih.gov
Cross-Coupling and Organometallic Reactions
The thioester group is an effective electrophile in a variety of transition-metal-catalyzed cross-coupling reactions, serving as a versatile alternative to more reactive acyl chlorides. nih.govnih.gov These reactions typically involve the selective cleavage of the acyl C(O)-S bond.
A prominent example is the Liebeskind-Srogl cross-coupling, which allows for the synthesis of ketones from thioesters and boronic acids under mild, often neutral conditions. nih.gov This reaction is typically mediated by a palladium catalyst in the presence of a copper(I) cofactor. Recent developments have shown divergent pathways where the reaction can be directed towards either an acyl or a decarbonylative cross-coupling by the choice of copper source, expanding the synthetic utility of this method. nih.gov
The Fukuyama cross-coupling is another powerful method for ketone synthesis, originally involving the palladium-catalyzed reaction of thioesters with organozinc reagents. nih.govchemrxiv.org This reaction has been expanded to include more sustainable iron-catalyzed systems that couple thioesters with organomanganese reagents. nih.govchemrxiv.org These iron-catalyzed reactions exhibit a broad functional group tolerance and are sensitive to steric hindrance, which can allow for regioselective transformations in dithioester substrates. nih.gov
Thioesters also participate in palladium-catalyzed couplings with organoindium reagents to form ketones under mild conditions, notably without the need for a copper mediator or an added base for alkyl transfer. acs.org Furthermore, rhodium(I) catalysts can promote the decarbonylative thioetherification of thioesters, converting the C(O)-SAr moiety into a C-SAr bond to yield valuable thioethers. nsf.gov This protocol is notable for its excellent functional group tolerance, even with aryl chlorides and bromides present. nsf.gov
Table 3: Overview of Cross-Coupling Reactions Involving Thioesters
| Reaction Name | Catalyst System | Coupling Partners | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Liebeskind-Srogl Coupling | Pd(0) / Cu(I) | Thioester, Boronic Acid | Ketone | Mild, neutral conditions; can be directed to decarbonylative pathway. | nih.gov |
| Fukuyama Coupling | Pd(0) or Fe(III) | Thioester, Organozinc or Organomanganese Reagent | Ketone | Good functional group tolerance; Fe-catalyzed version is more sustainable. | nih.govchemrxiv.org |
| Indium Reagent Coupling | Pd(0) | Thioester, Organoindium Reagent | Ketone | No copper mediator or base required for alkyl transfer. | acs.org |
Despite a comprehensive search for the chemical compound "this compound," information detailing its specific roles in advanced chemical synthesis and bio-inspired transformations as outlined is not available in the public domain. General literature covers related areas such as the use of chiral building blocks, the synthesis of complex molecules, and bio-inspired chemical processes. However, specific examples, research findings, or data tables concerning this compound in the requested contexts could not be located.
Therefore, this article cannot be generated as the required information is not accessible through the performed searches.
Emerging Frontiers and Future Research Trajectories
Innovation in Catalytic Systems for Thioester Chemistry
The development of novel catalysts is a cornerstone of modern organic synthesis, and the production of thioesters is no exception. Research is actively pursuing new organocatalysts, transition metal catalysts, and biocatalysts to improve the synthesis of compounds like S-(2-Chloropropionyl)-p-mercaptotoluene.
Design of New Organocatalysts and Transition Metal Catalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for thioester synthesis. Recent developments have focused on creating organocatalysts that can operate under mild conditions with high efficiency. For instance, an organophosphorus-catalyzed umpolung reaction has demonstrated the deoxygenation of sulfonyl chlorides and alcohols/acids to form thioesters, driven by a P(III)/P(V)=O redox cycle. organic-chemistry.org This method is notable for its operational simplicity and broad functional group tolerance. organic-chemistry.org
Transition metal catalysis remains a powerful tool for C-S bond formation. acsgcipr.org The choice of metal and, crucially, the ligand is paramount to the success of these reactions. acsgcipr.org While palladium-based systems like those used in Buchwald-Hartwig reactions are common, there is growing interest in more sustainable and earth-abundant metals like copper, cobalt, nickel, and iron. acsgcipr.orgacs.org For example, an iron-catalyzed coupling of thiols with aldehydes in water has been described, offering a greener approach to thioester synthesis. acs.org The development of new ligands, including phosphines, bisphosphines, and carbene ligands, continues to refine the selectivity and activity of these metal catalysts. acsgcipr.org A significant area of research is the development of catalysts that can facilitate thioester synthesis from readily available starting materials through atom-economic methods like thiocarbonylation and cross-coupling reactions. researchgate.net
Table 1: Comparison of Catalytic Systems for Thioester Synthesis
| Catalyst Type | Example(s) | Advantages | Challenges |
|---|---|---|---|
| Organocatalysts | Thiophosphorus acids, beilstein-journals.org 4,4′-azopyridine organic-chemistry.org | Metal-free, mild reaction conditions, high functional group tolerance. organic-chemistry.org | Can require higher catalyst loadings compared to metal catalysts. |
| Transition Metal Catalysts | Palladium, acsgcipr.org Copper, acsgcipr.org Iron, acs.org Ruthenium acs.org | High catalytic activity, well-established methods (e.g., Buchwald-Hartwig), diverse reactivity. acsgcipr.orgresearchgate.net | Potential for metal contamination in products, cost of precious metals, ligand sensitivity. acsgcipr.org |
| Biocatalysts | Lipases, mdpi.com N-acetyltransferases nih.gov | High selectivity (chemo-, regio-, enantio-), mild reaction conditions (aqueous, ambient temperature/pressure), environmentally friendly. nih.govnih.gov | Limited substrate scope for wild-type enzymes, potential for enzyme denaturation. nih.gov |
Advanced Biocatalyst Discovery and Engineering
Biocatalysis has emerged as a powerful and sustainable approach for chemical synthesis, offering high selectivity and operation under mild conditions. nih.govrsc.org Lipases, in particular, have been effectively used for the synthesis of thioesters through transesterification reactions. mdpi.com The discovery of new enzymes and the engineering of existing ones are expanding the biocatalytic toolbox. rsc.org
Modern techniques in protein engineering and bioinformatics are accelerating the development of biocatalysts with improved activity, stability, and substrate specificity for non-natural substrates. nih.govrsc.org For example, researchers have combined ATP-dependent CoA ligases with N-acetyltransferases to mimic nature's pathway for amide bond formation via a thioester intermediate. nih.gov This approach highlights the potential of multi-enzyme cascades for complex syntheses. nih.gov Furthermore, the development of in-situ thiol recycling systems demonstrates a path towards more efficient and cost-effective biocatalytic processes. chemrxiv.orgmanchester.ac.uk The ability to engineer enzymes to tolerate demanding process parameters is crucial for their industrial application. nih.gov
Predictive Computational Chemistry for Rational Design of Thioester Reactions
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. mit.edu By modeling reaction mechanisms and predicting outcomes, researchers can rationally design experiments, saving time and resources. mit.edumdpi.com For thioester reactions involving this compound, computational methods can provide insights into reaction feasibility, selectivity, and the influence of various catalysts and reaction conditions. chemrxiv.org
Density functional theory (DFT) is a powerful method for studying electronic structures and reaction pathways. mdpi.com It can be used to model the interaction of substrates with catalysts, helping to elucidate the mechanism of catalysis and predict the most effective catalyst for a given transformation. mdpi.com For instance, computational screening of the reactivity of electrophilic olefins with thiols has been used to predict the formation of covalent adducts. nih.gov
Machine learning (ML) is also emerging as a valuable tool in predictive chemistry. mit.edu By training models on large datasets of known reactions, ML algorithms can learn to predict the products of new reactions with increasing accuracy. nih.gov A hybrid approach, combining quantum mechanics (QM) with ML, can offer even greater predictive power, as demonstrated by a model for predicting the site-selectivity and feasibility of aromatic C–H thianthrenation. chemrxiv.org Such predictive models could be applied to the synthesis of this compound and its derivatives, guiding the selection of optimal reaction partners and conditions.
Integration of this compound Chemistry with Flow Synthesis and Process Intensification
Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. almacgroup.comflinders.edu.au The integration of thioester synthesis, including that of this compound, into continuous flow systems is a key area of future research.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.comalmacgroup.com For example, the enzymatic synthesis of thioesters has been successfully performed in a continuous-flow microreactor, significantly reducing reaction times compared to batch processes. mdpi.com This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, as the small reactor volumes minimize safety risks. almacgroup.com
Exploration of Unprecedented Reactivity Modes and Synthetic Applications
While thioesters are well-known for their role as acylating agents, research continues to uncover new and unexpected modes of reactivity. nih.govwarwick.ac.uk The unique electronic properties of the thioester bond make it susceptible to a variety of transformations beyond simple nucleophilic acyl substitution. nih.gov
For example, the Fukuyama coupling, a palladium-catalyzed reaction of a thioester with an organozinc halide, provides a powerful method for ketone synthesis. wikipedia.org More recently, the decarbonylative conversion of aryl thioesters to thioethers has been reported, opening up new avenues for C-S bond formation. warwick.ac.uk The development of photocatalytic methods for thioester synthesis also represents a significant advance, allowing for reactions to proceed under mild, visible-light-driven conditions. organic-chemistry.org
The exploration of these novel reactivity modes will undoubtedly lead to new synthetic applications for this compound and other thioesters. For instance, its unique combination of a reactive thioester and a chloro-functionalized acyl group could be exploited in novel tandem or cascade reactions to build molecular complexity rapidly. The development of new catalytic systems will likely play a crucial role in unlocking this latent reactivity, leading to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| 4,4′-azopyridine |
| bis(2-sulfanylethyl)amido (SEA) peptides |
| 3-mercaptopropionic acid (MPA) |
| tris(2-carboxyethyl)phosphine (TCEP) |
| islatravir |
| molnupiravir |
| ribose |
| ethylene glycol monoacetate (EGMA) |
Q & A
Q. What are the standard synthetic routes for S-(2-Chloropropionyl)-p-mercaptotoluene?
The synthesis typically involves nucleophilic acyl substitution between 2-chloropropionyl chloride and p-mercaptotoluene (thiol derivative). This reaction proceeds under anhydrous conditions in a solvent like toluene or dichloromethane , often at reflux temperatures (~110°C). A mild base (e.g., triethylamine) may be added to deprotonate the thiol group, enhancing nucleophilicity while avoiding hydrolysis of the acid chloride . For example:
- Step 1 : Prepare 2-chloropropionyl chloride via chlorination of propionyl chloride using Cl₂ gas with a catalyst (e.g., chlorosulfonic acid) and an inhibitor (e.g., O₂) to suppress side reactions .
- Step 2 : React 2-chloropropionyl chloride with p-mercaptotoluene in toluene under reflux for 3–6 hours. Isolate the product via solvent evaporation and column chromatography .
Q. What analytical methods are recommended for assessing purity and structural confirmation?
- HPLC : Use a mobile phase of acetonitrile/water/methanol/glacial acetic acid (40:35:25:0.2 v/v) with UV detection at 254 nm for purity analysis .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the acyl-thioester linkage. Key signals include the thioester carbonyl (δ ~170–175 ppm) and aromatic protons from p-mercaptotoluene (δ ~7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀ClOS) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (N₂ or Ar) at 4°C in amber glass vials to prevent oxidation of the thiol moiety and hydrolysis of the chloropropionyl group. Stability tests show degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to maximize yield and minimize side products?
Critical factors include:
Catalyst-to-substrate ratio : Higher ratios of chlorosulfonic acid (e.g., 6:100 catalyst:propionyl chloride) improve reaction rates by facilitating Cl₂ activation .
Solvent selection : Non-polar solvents (toluene) reduce hydrolysis but may require longer reflux times compared to polar aprotic solvents (DMF) .
Temperature control : Maintain 40–60°C to balance reaction kinetics and byproduct formation (e.g., disulfide from thiol oxidation) .
Table 1 : Orthogonal test results for optimizing synthesis (adapted from ):
| Factor | Significance Rank | Optimal Condition |
|---|---|---|
| Catalyst ratio | 1 | 6:100 |
| Cl₂ flow rate | 3 | 60 L/h |
| Reaction temperature | 4 | 40°C |
| Solvent polarity | 2 | Toluene |
Q. What competing reaction pathways occur during synthesis, and how can they be mitigated?
- Hydrolysis of 2-chloropropionyl chloride : Minimize moisture by using anhydrous solvents and molecular sieves .
- Thiol oxidation : Add antioxidants (e.g., BHT) or conduct reactions under strict inert atmosphere .
- Polymerization : Control stoichiometry (1:1 molar ratio of reactants) and avoid excess base to prevent radical side reactions .
Q. How do electronic effects in p-mercaptotoluene influence reaction kinetics?
The electron-donating methyl group in p-mercaptotoluene enhances nucleophilicity at the sulfur atom, accelerating acylation. Kinetic studies using Hammett plots (σ⁺ values) show a linear free-energy relationship, with ρ ≈ -1.2, indicating a moderately electron-sensitive mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
